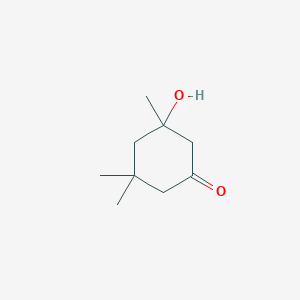
Cyclohexanone, 3-hydroxy-3,5,5-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-3,5,5-trimethylcyclohexanone is an organic compound with the molecular formula C9H16O2 and a molecular weight of 156.225 g/mol . It is a derivative of cyclohexanone, characterized by the presence of three methyl groups and a hydroxyl group on the cyclohexane ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
3-hydroxy-3,5,5-trimethylcyclohexanone can be synthesized through the selective hydrogenation of isophorone. This process involves the use of hydrogen gas and a hydrogenation catalyst, such as RANEY® nickel, in the presence of a solvent like tetrahydrofuran (THF). The reaction conditions typically include a temperature range of 20-30°C and a pressure of 1-5 atm .
Industrial Production Methods
In industrial settings, the continuous preparation of 3-hydroxy-3,5,5-trimethylcyclohexanone involves the base-catalyzed reaction of isophorone with hydrogen cyanide. This process is carried out in two separate reaction zones: one with complete back-mixing and the other without back-mixing. The reaction is typically conducted in the presence of a highly alkaline catalyst, such as potassium carbonate, and a polar solvent like dimethylacetamide .
化学反応の分析
Types of Reactions
3-hydroxy-3,5,5-trimethylcyclohexanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products
Oxidation: 3,5,5-trimethylcyclohexanone.
Reduction: 3,5,5-trimethylcyclohexanol.
Substitution: Various substituted cyclohexanones depending on the reagent used.
科学的研究の応用
3-hydroxy-3,5,5-trimethylcyclohexanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It serves as a precursor for the synthesis of biologically active molecules.
Medicine: It is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is employed as a solvent and in the production of fine chemicals.
作用機序
The mechanism of action of 3-hydroxy-3,5,5-trimethylcyclohexanone involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the carbonyl group can undergo nucleophilic addition reactions. These interactions can influence the compound’s reactivity and its role in various chemical processes .
類似化合物との比較
Similar Compounds
3,3,5-trimethylcyclohexanone: Lacks the hydroxyl group present in 3-hydroxy-3,5,5-trimethylcyclohexanone.
3,3,5-trimethylcyclohexanol: Contains an additional hydroxyl group compared to 3-hydroxy-3,5,5-trimethylcyclohexanone.
Cyclohexanone: The parent compound without any methyl or hydroxyl substitutions.
Uniqueness
3-hydroxy-3,5,5-trimethylcyclohexanone is unique due to the presence of both a hydroxyl group and three methyl groups on the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable in various synthetic and industrial applications .
特性
CAS番号 |
89768-14-9 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC名 |
3-hydroxy-3,5,5-trimethylcyclohexan-1-one |
InChI |
InChI=1S/C9H16O2/c1-8(2)4-7(10)5-9(3,11)6-8/h11H,4-6H2,1-3H3 |
InChIキー |
ZFBPQXPBBSXEQG-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(=O)CC(C1)(C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-(Ethoxymethylene)-6H-thiazolo[5,4-e]indol-7(8H)-one](/img/structure/B13151058.png)

![4-[(4-Fluorophenoxy)methyl]-1,3-thiazol-2-amine](/img/structure/B13151069.png)

![7-Amino-2lambda6-thiaspiro[3.5]nonane-2,2-dione](/img/structure/B13151076.png)

![Ethyl 4,4-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13151090.png)
![(1S)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethan-1-ol](/img/structure/B13151093.png)
![8-Chloro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13151096.png)



![1-[1-(Aminomethyl)cyclobutyl]-2-methylcyclopentan-1-ol](/img/structure/B13151116.png)
